N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
“N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a nitrofuran group, which is often found in antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a nitrofuran group, and a carboxamide group. The difluoro groups on the benzothiazole ring would likely have a significant effect on the electronic properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of the benzothiazole ring, the nitrofuran group, and the carboxamide group would all contribute to its properties .Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of various benzothiazole derivatives, including structures similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, has been explored for their potential as antitumor agents. These derivatives have shown selective cytotoxicity against tumorigenic cell lines, highlighting the compound's role in the development of new cancer therapies (Yoshida et al., 2005).
Solid-Phase Synthesis Applications
The utility of solid-phase synthesis methods for creating complex molecules has been demonstrated, providing a platform for the efficient assembly of compounds, including those related to benzothiazole derivatives. This method underscores the compound's relevance in facilitating the synthesis of pharmacologically active molecules (Lee, Gauthier, & Rivero, 1999).
Antioxidative Potential
Research into benzimidazole/benzothiazole-2-carboxamides, similar in structure to the compound , has revealed significant antioxidative potential. These studies contribute to understanding how structural modifications can enhance antioxidative properties, potentially leading to the development of novel antioxidants (Cindrić et al., 2019).
Crystal Structure Analysis
The analysis of crystal structures of carboxamides, including diflunisal derivatives which share functional groups with this compound, contributes to our understanding of molecular interactions and stability. These insights are crucial for the design of new materials and drugs (Zhong et al., 2010).
Coordination Networks and NLO Properties
The synthesis and structural analysis of coordination networks using tetrazolate-yl acylamide tectons, including nitro and amino substituted variants, offer insights into the effects of substituents on structure and nonlinear optical (NLO) properties. Such studies are pivotal for the development of materials with specific optical functionalities (Liao et al., 2013).
Future Directions
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F2N3O4S/c13-5-3-6(14)10-8(4-5)22-12(15-10)16-11(18)7-1-2-9(21-7)17(19)20/h1-4H,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGWCAEVFYZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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